molecular formula C13H15NO2 B14356331 N,N-Diethylbenzofuran-2-carboxamide CAS No. 91956-97-7

N,N-Diethylbenzofuran-2-carboxamide

Cat. No.: B14356331
CAS No.: 91956-97-7
M. Wt: 217.26 g/mol
InChI Key: IGWDKCLFESDDEQ-UHFFFAOYSA-N
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Description

N,N-Diethylbenzofuran-2-carboxamide is a chemical compound belonging to the benzofuran family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethylbenzofuran-2-carboxamide typically involves the amidation of benzofuran-2-carboxylic acid with diethylamine. This reaction can be catalyzed by various agents, including carbodiimides or coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, may be employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethylbenzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of N,N-Diethylbenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, its neuroprotective effects may be attributed to its ability to modulate neurotransmitter receptors or inhibit oxidative stress pathways. The compound may also interact with enzymes or proteins involved in inflammation or cell proliferation, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Diethylbenzofuran-2-carboxamide is unique due to the presence of diethyl groups, which can influence its lipophilicity, solubility, and interaction with biological targets. These properties may enhance its potential as a therapeutic agent or chemical intermediate compared to other benzofuran derivatives .

Properties

CAS No.

91956-97-7

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

N,N-diethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C13H15NO2/c1-3-14(4-2)13(15)12-9-10-7-5-6-8-11(10)16-12/h5-9H,3-4H2,1-2H3

InChI Key

IGWDKCLFESDDEQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC2=CC=CC=C2O1

Origin of Product

United States

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